REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]1[CH2:9][CH:8]2[N:10]([C:11]3[C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[C:14]([C:21]#[N:22])=[CH:13][CH:12]=3)[CH:5]([CH2:6][CH2:7]2)[CH2:4]1.ClC(Cl)(Cl)[C:25]([N:27]=C=O)=[O:26]>O1CCCC1>[C:21]([C:14]1[C:15]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:11]([N:10]2[CH:8]3[CH2:7][CH2:6][CH:5]2[CH2:4][CH:3]([NH:2][C:25]([NH2:27])=[O:26])[CH2:9]3)=[CH:12][CH:13]=1)#[N:22] |f:0.1|
|
Name
|
amine
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
Cl.NC1CC2CCC(C1)N2C2=CC=C(C1=CC=CC=C21)C#N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.019 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)N=C=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the solution was left
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methanol (1 mL)
|
Type
|
ADDITION
|
Details
|
2 M NaOH (1 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 70° C. for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Then, water (20 mL) was added
|
Type
|
CUSTOM
|
Details
|
methanol was removed by evaporation in vacuo
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with dichloromethane (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by preparative TLC (0-5% methanol in dichloromethane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C2=CC=CC=C12)N1C2CC(CC1CC2)NC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 mg | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |